

# The Biological Functions of USP8 Deubiquitinase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DUB-IN-1 |           |
| Cat. No.:            | B1673429 | Get Quote |

Authored for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPy), is a highly conserved deubiquitinating enzyme (DUB) that plays a critical, non-redundant role in a multitude of cellular processes.[1][2] Its primary function involves the removal of ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity, stability, and subcellular localization.[3] USP8 is a multidomain protein that is a central regulator of endosomal sorting and membrane trafficking, influencing the fate of numerous transmembrane receptors.[4][5][6] Consequently, USP8 is deeply implicated in the regulation of vital signaling pathways that govern cell proliferation, migration, and immune responses.[7][8] Dysregulation of USP8 activity is linked to a range of pathologies, including cancer, neurodegenerative diseases, and Cushing's disease, making it an attractive target for therapeutic intervention.[1][3][7] This guide provides an in-depth examination of the core biological functions of USP8, its role in disease, and the methodologies used to study its activity, offering a comprehensive resource for professionals in life sciences and drug discovery.

# Core Function: A Master Regulator of Endosomal Sorting and Trafficking







USP8's most well-characterized role is in the regulation of endosomal sorting, a process critical for determining the fate of internalized transmembrane proteins.[6][9] After endocytosis, ubiquitinated cargo proteins are delivered to early endosomes. Here, they are sorted for either recycling back to the plasma membrane or for degradation via the lysosomal pathway, a process mediated by the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[4][10]

USP8 is recruited to the endosomal membrane where it interacts with components of the ESCRT-0 complex, such as STAM (Signal Transducing Adaptor Molecule) and Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate).[8][10][11] By deubiquitinating cargo proteins, USP8 prevents their recognition by ESCRT components, thereby diverting them from the lysosomal degradation pathway and promoting their recycling.[10][11] Depletion or inhibition of USP8 leads to the hyperubiquitination of its substrates, accelerating their turnover and causing profound effects on endosomal morphology, including the accumulation of enlarged endosomes.[4][10][11]

Furthermore, USP8 is crucial for the spatiotemporal transition of Rab5 to Rab7, a key step in early-to-late endosome maturation.[4] USP8's recruitment to Rab5-positive endosomes helps dissociate the Rab5 GEF (Rabex5) and promotes the recruitment of the Rab7 GEF, facilitating the maturation process.[4] In the absence of USP8, this transition is impaired, leading to an accumulation of enlarged early endosomes and defective lysosomes.[4]





Click to download full resolution via product page

**Caption:** USP8's role in receptor trafficking at the sorting endosome.



#### **Regulation of Key Signaling Pathways**

By controlling the stability and surface expression of transmembrane receptors, USP8 is a pivotal regulator of multiple signaling cascades essential for cellular homeostasis and implicated in numerous diseases.

#### **Epidermal Growth Factor Receptor (EGFR) Signaling**

USP8 is a well-established positive regulator of the EGFR pathway.[3] It directly deubiquitinates and stabilizes EGFR, preventing its lysosomal degradation following ligand-induced endocytosis.[3][10] This action promotes EGFR recycling to the plasma membrane, thereby sustaining downstream signaling through pathways like PI3K/AKT and MAPK.[7][12]

In several cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma, overexpression or mutation of USP8 leads to hyperactivation of EGFR signaling, promoting tumor growth, proliferation, and survival.[3][7] Consequently, USP8 inhibition leads to the downregulation of multiple receptor tyrosine kinases (RTKs), including EGFR, ERBB2, ERBB3, and MET, making it a strategy to overcome resistance to EGFR inhibitors like gefitinib.[13] Somatic mutations in USP8 that enhance its catalytic activity are a primary cause of Cushing's disease, driven by the stabilization of EGFR in pituitary corticotrophs, which boosts ACTH production.[1][12][14]





Click to download full resolution via product page

Caption: Regulation of EGFR signaling by USP8.

#### **TGF-**β Signaling

USP8 also plays a significant role in the transforming growth factor-beta (TGF-β) signaling pathway. It directly deubiquitinates and stabilizes the type II TGF-β receptor (TβRII).[15][16] This stabilization increases TβRII expression on the plasma membrane and in tumor-derived extracellular vesicles (TEVs).[15][16] Enhanced TGF-β signaling promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis in cancer cells.[15][17] Furthermore, TβRII-positive TEVs secreted by cancer cells can induce exhaustion in CD8+ T cells, contributing to an immunosuppressive tumor microenvironment and resistance to chemo- and immunotherapies.[15][17] Pharmacological inhibition of USP8 can antagonize this pathway, reducing metastasis and reactivating anti-tumor immunity.[15][17]

#### Wnt/β-catenin Signaling



In the context of skeletal development, USP8 is essential for Wnt/β-catenin signaling.[18] It achieves this by deubiquitinating and stabilizing the Wnt receptor Frizzled-5 (FZD5), preventing its lysosomal degradation.[18] The stabilization of FZD5 is critical for the differentiation of osteoprogenitors into mature osteoblasts and for overall skeletal mineralization.[18] Deletion of USP8 in osteoprogenitors severely impairs bone formation.[18]

#### NF-κB and Nrf2 Signaling

USP8 acts as a gatekeeper to prevent aberrant signaling from endosomes.[8] Depletion of USP8 leads to the accumulation of K63-linked ubiquitin chains on early endosomes.[8] These ubiquitin chains can be "misread" by ubiquitin-binding proteins like TAB2/3 and p62, which are normally involved in other pathways.[8] This misinterpretation leads to the unwarranted activation of the TAK1–NF-kB (immune response) and Keap1–Nrf2 (stress response) pathways, demonstrating USP8's role in maintaining signaling fidelity.[8]

## **Roles in Physiology and Pathophysiology**

The pleiotropic functions of USP8 position it at the crossroads of health and disease.

#### Cancer

As described above, USP8 is frequently implicated in oncology. Its upregulation or mutation can drive cancer progression by stabilizing oncogenic receptors.[7]

- Lung, Gastric, and Breast Cancer: USP8 overexpression promotes cell growth and is
  associated with poor prognosis.[7] It enhances cancer cell proliferation and metastasis via
  the PI3K/AKT pathway.[7] In breast cancer, USP8 stabilizes the estrogen receptor alpha
  (ERα), and its inhibition can facilitate ERα degradation, offering a potential treatment for ERpositive or drug-resistant tumors.[19][20]
- Drug Resistance: USP8 inhibition can help overcome resistance to targeted therapies. For example, it can re-sensitize gefitinib-resistant NSCLC cells by promoting the degradation of multiple RTKs simultaneously.[13]

#### **Neurodegenerative Diseases**

USP8 is involved in the regulation of autophagy and protein clearance, processes that are critical for neuronal health and are often dysregulated in neurodegenerative disorders.[3]



- Parkinson's Disease (PD): USP8 interacts with and deubiquitinates α-synuclein, the primary component of Lewy bodies.[21][22] Specifically, it removes K63-linked ubiquitin chains, which normally target proteins for lysosomal degradation.[21][22] This action prolongs the half-life of α-synuclein, leading to its accumulation and enhanced toxicity in dopaminergic neurons.[21][23] A specific polymorphic allele, USP8D442G, has been found to be enriched in PD patients and enhances the interaction between USP8 and α-synuclein.[23]
- Alzheimer's Disease: While less direct, USP8's role in regulating autophagy suggests it may influence the clearance of other misfolded proteins like amyloid-beta and tau.[3]

#### **T-Cell Development and Homeostasis**

USP8 is essential for the development and function of T cells. T-cell-specific ablation of USP8 in mice leads to disturbed T-cell development and results in fatal autoimmune inflammatory bowel disease, highlighting its non-redundant role in immune regulation.[1][2]

#### **Other Roles**

- Skeletogenesis: As mentioned, USP8 is critical for bone formation through its regulation of Wnt signaling.[18]
- Acrosome Biogenesis: In male germ cells, USP8 interacts with the ESCRT-0 complex and is involved in the formation of the acrosome, an organelle essential for fertilization.
- Autophagy: USP8 can act as a negative regulator of basal autophagy by deubiquitinating the autophagy receptor SQSTM1/p62, thereby inhibiting its autophagic degradation.[24]

# **Quantitative Data Summary**

The following tables summarize key quantitative data related to USP8 activity and inhibition from cited literature.

Table 1: Inhibitor Potency Against USP8 and Other DUBs



| Inhibitor   | Target DUB(s)                 | IC50 (μM)                 | Cell/Assay<br>Type | Reference |
|-------------|-------------------------------|---------------------------|--------------------|-----------|
| HY50536     | USP8                          | 0.28                      | In vitro assay     | [25]      |
| HY50737A    | USP8                          | 0.24                      | In vitro assay     | [25]      |
| Curcusone D | USP5, 7, 8, 13,<br>14, 15, 22 | Not specified             | In vitro assay     | [25]      |
| Vialinin A  | USP5, USP4                    | 5.9 (USP5), 1.5<br>(USP4) | In vitro assay     | [25]      |

| LLK203 | USP2 / USP8 | 9-fold > ML364 (USP8) | In vitro assay |[26] |

Table 2: Binding Affinities and Protein Interactions

| Interacting<br>Proteins        | Dissociation<br>Constant (KD) | Method                | Reference |
|--------------------------------|-------------------------------|-----------------------|-----------|
| USP8 - DC-U4106<br>(inhibitor) | 4.7 μΜ                        | Not specified         | [19][20]  |
| USP8 (mutant) - Gads           | ~2-fold increase vs<br>WT     | Densitometry of Co-IP | [27]      |

| 14-3-3 $\zeta$  - USP8 (pSer718 peptide) | 1.1  $\mu$ M | Isothermal Titration Calorimetry |[28] |

Table 3: Effects of USP8 Modulation on Protein Levels



| Condition                    | Target Protein                               | Fold Change <i>l</i><br>Effect | Cell Line    | Reference |
|------------------------------|----------------------------------------------|--------------------------------|--------------|-----------|
| USP8<br>knockdown<br>(siRNA) | Endogenous<br>CXCR4                          | ~2-fold<br>increase            | HeLa         | [29]      |
| USP8<br>knockdown<br>(siRNA) | Endogenous<br>EGFR                           | Drastic<br>destabilization     | HeLa         | [29]      |
| USP8<br>knockdown            | Phosphorylated<br>EGFR, ERBB2,<br>ERBB3, MET | Markedly<br>reduced            | H1975, H1650 | [13]      |

| Overexpression of USP8 | Endogenous SQSTM1 | Increased levels | HEK293T |[24] |

# **Appendix: Key Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for common assays used to study USP8 function.

#### siRNA-Mediated Knockdown of USP8

This protocol is used to transiently reduce USP8 expression to study the functional consequences.

- Objective: To deplete endogenous USP8 protein in cultured cells.
- Methodology:
  - Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in 6-well plates or 10-cm dishes to reach
     30-50% confluency at the time of transfection.
  - Transfection Reagent Preparation: Dilute a specific amount of siRNA targeting USP8 (e.g., 20-50 nM final concentration) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).







- Complex Formation: Combine the diluted siRNA and lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
- Transfection: Add the siRNA-lipid complexes dropwise to the cells.
- Incubation: Incubate the cells for 48-72 hours post-transfection.
- Validation: Harvest cells and perform Western blot analysis using an anti-USP8 antibody to confirm the efficiency of protein depletion. An anti-Actin or anti-Tubulin antibody should be used as a loading control. A non-targeting control siRNA (siControl) must be used in parallel.[13][29]





Click to download full resolution via product page

**Caption:** Experimental workflow for siRNA-mediated knockdown of USP8.

# In Vitro Deubiquitination (DUB) Assay



This assay directly measures the catalytic activity of USP8 on a ubiquitinated substrate.

- Objective: To determine if USP8 can directly remove ubiquitin chains from a specific substrate protein in a cell-free system.
- Methodology:
  - Substrate Preparation: Prepare a ubiquitinated substrate. This can be achieved by purifying the ubiquitinated protein from cells overexpressing the substrate and a taggedubiquitin (e.g., HA-Ub or His-Ub), or through an in vitro ubiquitination reaction using recombinant E1, E2, E3 ligase, substrate, and ubiquitin.[24]
  - Enzyme Preparation: Purify recombinant USP8 (wild-type) and a catalytically inactive mutant (e.g., C786A) as a negative control.[24]
  - Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT), combine the ubiquitinated substrate with either wild-type USP8, inactive USP8, or a buffer control.
  - Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
  - Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
  - Analysis: Analyze the reaction products by Western blotting using an anti-ubiquitin
    antibody to visualize the decrease in polyubiquitin chains and an antibody against the
    substrate protein. A reduction in the high-molecular-weight ubiquitin smear over time in the
    presence of wild-type USP8, but not the inactive mutant, indicates direct deubiquitination.

## **Co-Immunoprecipitation (Co-IP)**

This protocol is used to determine if USP8 physically interacts with a putative substrate or binding partner within a cellular context.

• Objective: To demonstrate a protein-protein interaction between USP8 and a target protein.



#### · Methodology:

- Cell Lysis: Lyse cells expressing the proteins of interest (either endogenously or via overexpression) in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
- Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
- Immunoprecipitation: Add a primary antibody specific to one of the proteins (e.g., anti-USP8) to the pre-cleared lysate and incubate for several hours or overnight at 4°C with gentle rotation.
- Complex Capture: Add fresh protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling. Analyze the immunoprecipitated proteins by Western blotting using an antibody against the putative interacting partner (the "co-IP'd" protein).[18][30]
   The presence of the partner protein in the USP8 immunoprecipitate (but not in the control IgG) indicates an interaction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions [ouci.dntb.gov.ua]

#### Foundational & Exploratory





- 2. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. USP8, a regulator of endosomal sorting, is involved in mouse acrosome biogenesis through interaction with the spermatid ESCRT-0 complex and microtubules PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP8 promotes cancer progression and extracellular vesicle-mediated CD8+ T cell exhaustion by deubiquitinating the TGF-β receptor TβRII PMC [pmc.ncbi.nlm.nih.gov]
- 16. USP8 promotes cancer progression and extracellular vesicle-mediated CD8+ T cell exhaustion by deubiquitinating the TGF-β receptor TβRII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Deubiquitinase Usp8 regulates α-synuclein clearance and modifies its toxicity in Lewy body disease - PMC [pmc.ncbi.nlm.nih.gov]







- 22. mdpi.com [mdpi.com]
- 23. Polymorphic USP8 allele promotes Parkinson's disease by inducing the accumulation of α-synuclein through deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Biophysical and structural insight into the USP8/14-3-3 interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Deubiquitinating Enzyme USP8 Promotes Trafficking and Degradation of the Chemokine Receptor 4 at the Sorting Endosome PMC [pmc.ncbi.nlm.nih.gov]
- 30. The ubiquitin-specific protease USP8 deubiquitinates and stabilizes Cx43 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Functions of USP8 Deubiquitinase: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673429#biological-function-of-usp8-deubiquitinase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com